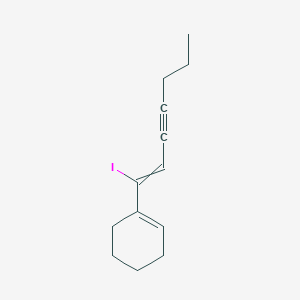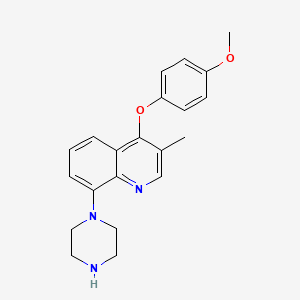
4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Piperazine Group: The piperazine group can be introduced through nucleophilic substitution reactions. For example, 8-chloro-3-methylquinoline can react with piperazine in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenoxy Group: The final step involves the introduction of the 4-methoxyphenoxy group through an etherification reaction. This can be achieved by reacting 4-hydroxy-3-methyl-8-(piperazin-1-yl)quinoline with 4-methoxyphenol in the presence of a dehydrating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as a central nervous system (CNS) agent, particularly for its effects on neurotransmitter receptors.
Biology: It is used in research to study its interactions with various biological targets, including proteins and nucleic acids.
Industry: The compound may have applications in the development of new materials and catalysts due to its unique chemical structure.
作用機序
The mechanism of action of 4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cell membrane receptors, altering signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Piperazine: A common structural motif in many pharmaceuticals, known for its CNS activity.
Uniqueness
4-(4-Methoxyphenoxy)-3-methyl-8-(piperazin-1-yl)quinoline is unique due to the combination of the quinoline core with the piperazine and methoxyphenoxy groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
922734-54-1 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
4-(4-methoxyphenoxy)-3-methyl-8-piperazin-1-ylquinoline |
InChI |
InChI=1S/C21H23N3O2/c1-15-14-23-20-18(4-3-5-19(20)24-12-10-22-11-13-24)21(15)26-17-8-6-16(25-2)7-9-17/h3-9,14,22H,10-13H2,1-2H3 |
InChIキー |
LQESCUPXPRYYDA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C2C(=C1OC3=CC=C(C=C3)OC)C=CC=C2N4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
![N-[4-(1,3-Benzothiazol-2-yl)-2-fluorophenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14198097.png)
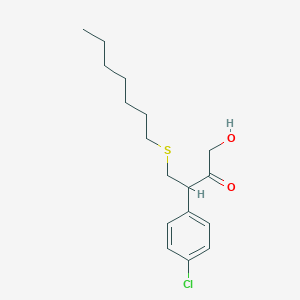

![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
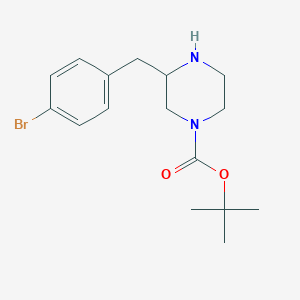
![2-[5-(6-Phenylhexane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14198133.png)
![2-[(4-chloro-6-oxo-1H-pyrimidin-5-yl)methyl]benzonitrile](/img/structure/B14198136.png)
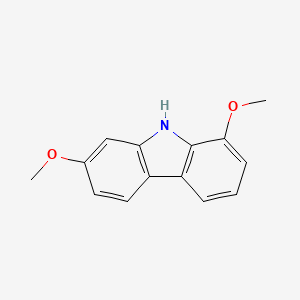

![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
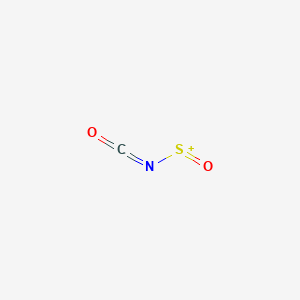
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
